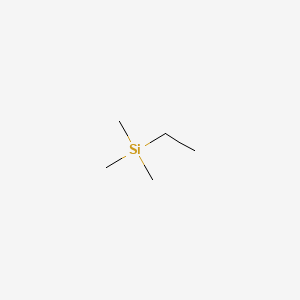

Ethyltrimethylsilane

Overview

Description

- Ethyltrimethylsilane has the chemical formula (CH₃)₃SiC≡CH and a molecular weight of 98.22 g/mol .

- It appears as a colorless liquid at room temperature.

- This compound serves as a versatile building block in organic synthesis due to its unique reactivity.

Mechanism of Action

Ethyltrimethylsilane, also known as ethyl(trimethyl)silane, is an organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an ethyl group .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Ethyltrimethylsilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its silicon atom, which can form stable bonds with organic groups. One of the key interactions of this compound is with tetanus toxin, where it acts as an inhibitor . This interaction is crucial in understanding the potential therapeutic applications of this compound in inhibiting neurotoxins.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to neutralize harmful substances . Additionally, it has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with tetanus toxin results in the inhibition of neurotransmitter release, which is a critical step in preventing neurotoxic effects . Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it maintains its activity over several days.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can effectively modulate biochemical pathways . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways are essential for the detoxification and elimination of this compound from the body, ensuring that it does not accumulate to toxic levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in lipid-rich regions of cells due to its hydrophobic nature, which influences its localization and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific compartments. Its activity and function are modulated by its localization, with significant effects observed in organelles involved in lipid metabolism and detoxification processes.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis:

Polymer Chemistry:

Comparison with Similar Compounds

- Ethyltrimethylsilane is unique due to its terminal acetylene functionality.

- Similar compounds include other trimethylsilyl-substituted alkynes , such as propyltrimethylsilane and butyltrimethylsilane .

Properties

IUPAC Name |

ethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14Si/c1-5-6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAJDOBPPOAZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187961 | |

| Record name | Silane, ethyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3439-38-1 | |

| Record name | Ethyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3439-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-Trimethyl-Silane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyltrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3439-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72DFI3IWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of decomposition observed for chemically activated Ethyltrimethylsilane?

A1: Studies have shown that this compound undergoes decomposition primarily through Si-C bond rupture when chemically activated. This decomposition pathway has been investigated using techniques like photolysis, where this compound was exposed to UV radiation at specific wavelengths (147 nm).

Q2: How does the presence of unsaturated groups in silicon-containing compounds affect glow discharge polymerization?

A2: Research using Tetramethylsilane, Trimethylvinylsilane, and this compound revealed that the presence or absence of unsaturated groups in the starting monomers significantly impacts the glow discharge polymerization process. The presence of these groups influences both the deposition rate of the polymer and the final elemental composition of the polymer formed. Interestingly, the type of unsaturated group (double or triple bond) had a lesser impact compared to the presence or absence of any unsaturation.

Q3: What is the thermal A factor associated with the decomposition of chemically activated Tetramethylsilane, and how was it determined?

A4: The thermal A factor, which is a measure of the frequency of successful collisions leading to a reaction, was determined to be 1015.0±0.5 sec-1 for the decomposition of chemically activated Tetramethylsilane. This value was determined by comparing experimental rate constants obtained from photolysis experiments with calculations based on RRKM theory, a statistical approach to understanding unimolecular reaction rates.

Q4: What insights into the decomposition of this compound can be gained from comparing it to the decomposition of Neopentane?

A5: Comparing the decomposition of this compound to Neopentane provides insights into the influence of the central atom (Silicon vs. Carbon) on the reaction pathway. While both molecules share a similar structure, the A factor for Tetramethylsilane decomposition differs from that of Neopentane, suggesting that the nature of the central atom influences the vibrational frequencies and bond energies involved in the decomposition process.

Q5: What are some practical applications of this compound in material science?

A6: this compound serves as a precursor for preparing furylorganylsilanes, a class of organosilicon compounds with applications in polymer chemistry and materials science. Additionally, this compound's derivatives find use in developing thin films for solar cell packaging due to their excellent optical and electrical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)

![2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B1207120.png)